molecular formula C7H15NO3 B13103362 1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine

1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine

Cat. No.: B13103362
M. Wt: 161.20 g/mol
InChI Key: MSVQQWNDFMPHAJ-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine is an organic compound that features a 1,3-dioxolane ring attached to an ethoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine can be synthesized through the reaction of 1,3-dioxolane with ethoxyethanamine under acidic or basic conditions. The reaction typically involves the formation of a dioxolane ring through the condensation of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The ethoxyethanamine is then introduced to form the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. Catalysts such as toluenesulfonic acid or Lewis acids like zinc chloride can be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-yl)-2-ethoxyethanamine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form stable intermediates that facilitate the formation of desired products in organic synthesis .

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

1-(1,3-dioxolan-2-yl)-2-ethoxyethanamine

InChI

InChI=1S/C7H15NO3/c1-2-9-5-6(8)7-10-3-4-11-7/h6-7H,2-5,8H2,1H3

InChI Key

MSVQQWNDFMPHAJ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C1OCCO1)N

Origin of Product

United States

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